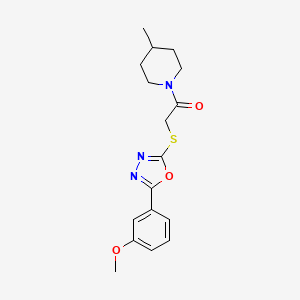

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H24N4O3

- Molecular Weight : 392.5 g/mol

This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : The initial step includes the condensation of appropriate hydrazones with carbonyl compounds to form the oxadiazole structure.

- Thioether Formation : A thioether linkage is introduced through nucleophilic substitution reactions.

- Final Product Formation : The final compound is obtained by reacting the oxadiazole derivative with a piperidine derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 5.0 | |

| Compound B | MCF-7 (breast cancer) | 10.0 | |

| Compound C | A549 (lung cancer) | 8.0 |

These findings suggest that the oxadiazole moiety plays a crucial role in enhancing anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar oxadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

These results indicate a promising potential for the development of new antimicrobial agents based on this compound.

The mechanisms underlying the biological activities of oxadiazole derivatives often involve:

- Induction of Apoptosis : Many studies report that these compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

- Inhibition of Enzymatic Activities : Some derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of oxadiazole-containing compounds:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human embryonic kidney cells (HEK293), demonstrating low toxicity levels and a favorable safety index.

- Antibacterial Assessment : Another study focused on the antibacterial activity against multi-drug resistant strains of bacteria, showing that certain derivatives had enhanced efficacy compared to traditional antibiotics.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The oxadiazole derivatives, including this compound, are known for their antimicrobial properties. Research indicates that compounds with oxadiazole rings exhibit significant activity against various bacterial strains. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa , making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Compounds containing oxadiazole moieties have also been investigated for their anticancer activities. A study demonstrated that certain oxadiazole derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone may possess similar properties and could be explored further for anticancer drug development .

Neuropharmacological Effects

The piperidine moiety in this compound is associated with various neuropharmacological effects. Research has indicated that piperidine derivatives can exhibit anxiolytic and antidepressant activities. The presence of the methoxyphenyl group may enhance these effects, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the oxadiazole ring is known to influence the lipophilicity and bioavailability of compounds, which are critical factors in drug design. By modifying substituents on the oxadiazole or piperidine rings, researchers can potentially enhance the efficacy and reduce toxicity .

Materials Science

Polymeric Applications

Oxadiazole-containing compounds are also being studied for their applications in materials science, particularly in polymer chemistry. These compounds can serve as monomers or additives to improve the thermal stability and mechanical properties of polymers. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices .

Case Studies

Analyse Des Réactions Chimiques

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 participates in esterification and amidation reactions. For example:

-

Esterification : Treatment with thionyl chloride (SOCl₂) in methanol converts the acid to its methyl ester. This reaction typically proceeds under reflux conditions, as demonstrated in the synthesis of methyl 7-bromoquinoline-4-carboxylate .

-

Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) forms amide derivatives, a common strategy for modifying bioactive quinoline scaffolds .

Reaction Table: Carboxylic Acid Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | Methyl ester | 80.5% | |

| Amidation | EDC, HOBt, DMF, RT | Amide | ~70–85%* |

*Estimated from analogous procedures.

Amino Group Reactivity

The amino group at position 2 undergoes acylation, alkylation, and diazotization:

-

Acylation : Reaction with acetyl chloride or acetic anhydride in pyridine yields N-acetyl derivatives.

-

Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates diazonium salts, which can couple with phenols or amines to form azo dyes .

Key Example :

In a synthesis of 7-hydroxyquinoline-4-carboxylic acid, diazotization of a 7-aminoquinoline derivative followed by hydrolysis under acidic conditions produced the hydroxylated product .

Methoxy Group Reactivity

The methoxy group at position 7 can undergo demethylation or electrophilic substitution:

-

Demethylation : Hydrolysis with HBr/AcOH or BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group .

-

Electrophilic Substitution : The electron-rich quinoline ring facilitates nitration or halogenation at positions activated by the methoxy group (e.g., C-5 or C-8) .

Quinoline Ring Modifications

The quinoline core participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces substituents at the C-4 position .

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ modifies the C-6 or C-8 positions .

Reaction Table: Cross-Coupling Examples

| Reaction Type | Cata

Propriétés

IUPAC Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-12-6-8-20(9-7-12)15(21)11-24-17-19-18-16(23-17)13-4-3-5-14(10-13)22-2/h3-5,10,12H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKMUOMIOAABFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.